2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound features a pyridazine core substituted at position 6 with a 3,4-dimethoxyphenyl group, a sulfanyl linker at position 3, and an N-(4-fluorophenyl)acetamide moiety. Its structure combines electron-rich aromatic systems (dimethoxy and fluorophenyl groups) with a sulfur-containing linker, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFRAPSJFVRFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thioether linkage: This step involves the reaction of the pyridazine core with a thiol or thioether reagent.
Acetamide formation: The final step involves the acylation of the intermediate compound with 4-fluoroaniline to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyridazine/Pyrimidine Core
The pyridazine/pyrimidine ring is a critical scaffold in many bioactive compounds. Key comparisons include:
- The dimer in exhibited enhanced stability due to intermolecular hydrogen bonds, a feature absent in the monomeric target compound.
Aryl Group Variations on the Acetamide Moiety
The N-aryl group influences solubility, bioavailability, and target interactions:
Heterocyclic Modifications
Variations in heterocyclic systems attached to the pyridazine core significantly alter bioactivity:
- Key Insight : The absence of an additional heterocycle (e.g., thiazole in ) in the target compound simplifies the structure but may limit multitarget interactions observed in more complex analogs.
Pharmacological Activity Comparisons
While direct data for the target compound are lacking, related acetamide derivatives exhibit notable activities:
- Key Insight : The target compound’s 3,4-dimethoxyphenyl group may enhance antioxidant or anti-inflammatory effects compared to furan/triazole analogs , though experimental validation is needed.
Structural and Electronic Analysis
- Dihedral Angles: In chlorophenyl analogs , dihedral angles between the pyrimidine and aryl rings range from 42° to 67°, influencing molecular planarity and binding pocket compatibility.
- Hydrogen Bonding: Diaminopyrimidine analogs form intramolecular N–H⋯N bonds, stabilizing folded conformations. The target compound’s methoxy groups may instead participate in C–H⋯O interactions, altering conformational dynamics.
Q & A
Q. How can researchers validate the compound’s selectivity across structurally related biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
